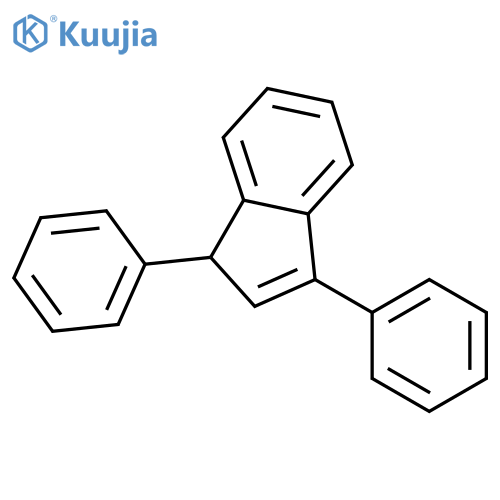Cas no 4467-88-3 (1,3-diphenyl-1h-indene)

1,3-diphenyl-1h-indene structure
商品名:1,3-diphenyl-1h-indene
1,3-diphenyl-1h-indene 化学的及び物理的性質
名前と識別子
-
- 1,3-diphenyl-1h-indene
- AC1L3CFD
- 1,3-Diphenyl-inden
- 1,3-diphenyl-indene
- 1,3-Diphenylindene
- NCIOpen2_004183
- 1.3-Diphenylinden
- 1,3-diphenyl-1H-inden
- NSC82366
- 1H-Indene, 1,3-diphenyl-
- AC1Q2APD
- 1,3-Diphenylinden
- 1.3-diphenylidene
- AC1L3CFD; 1,3-Diphenyl-inden; 1,3-diphenyl-indene; 1,3-Diphenylindene; NCIOpen2_004183; 1.3-Diphenylinden; 1,3-diphenyl-1H-inden; NSC82366; 1H-Indene, 1,3-diphenyl-; AC1Q2APD; 1,3-Diphenylinden; 1.3-diphenylidene;
- 4467-88-3
- MFCD00154959
- NSC 82366
- NSC-82366
- AKOS015906140
-
- MDL: MFCD00154959
- インチ: InChI=1S/C21H16/c1-3-9-16(10-4-1)20-15-21(17-11-5-2-6-12-17)19-14-8-7-13-18(19)20/h1-15,20H
- InChIKey: PTZVKDFWFSDSMK-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C2C=C(C3=CC=CC=C23)C4=CC=CC=C4
計算された属性
- せいみつぶんしりょう: 268.12528
- どういたいしつりょう: 268.125200510g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 368
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.3
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- PSA: 0
- LogP: 5.26380
1,3-diphenyl-1h-indene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB496691-100mg |
1,3-Diphenylindene; . |
4467-88-3 | 100mg |
€126.00 | 2025-02-18 | ||
| abcr | AB496691-100 mg |
1,3-Diphenylindene |
4467-88-3 | 100mg |
€126.00 | 2023-06-15 | ||
| abcr | AB496691-250 mg |
1,3-Diphenylindene |
4467-88-3 | 250mg |
€190.00 | 2023-06-15 | ||
| abcr | AB496691-250mg |
1,3-Diphenylindene; . |
4467-88-3 | 250mg |
€190.00 | 2025-02-18 |
1,3-diphenyl-1h-indene 関連文献
-
1. Comparison of Br?nsted acidities of neutral CH acids in gas phase and dimethyl sulfoxideIlmar A. Koppel,Juta Koppel,Viljar Pihl,Ivo Leito,Masaaki Mishima,Vladislav M. Vlasov,Lev M. Yagupolskii,(the late) Robert W. Taft J. Chem. Soc. Perkin Trans. 2 2000 1125
-
2. NotesR. S. Satchell,R. S. Mann,D. Rouleau,B. F. Cain,W. Flavell,N. C. Ross,J. L. Cotter,D. B. Coult,M. Green,J. Charalambous,M. J. Frazer,W. Gerrard,R. T. Wragg,P. M. G. Bavin,A. N. de Belder,E. J. Bourne,J. B. Pridham,J. M. H. Graves,G. A. Hughes,T. Y. Jen,Herchel Smith,T. van Es,W. Prinz,M. P. Hartshorn,D. N. Kirk,A. F. A. Wallis J. Chem. Soc. 1964 5469
-
3. o-Quinonoid compounds. Part 18. Stabilised 2,3-naphthoquinodimethanes via transient 1,3-diphenylbenz[f]inden-2-oneDavid W. Jones,Alan Pomfret,Richard L. Wife J. Chem. Soc. Perkin Trans. 1 1983 459
-
5. Comparison of Br?nsted acidities of neutral CH acids in gas phase and dimethyl sulfoxideIlmar A. Koppel,Juta Koppel,Viljar Pihl,Ivo Leito,Masaaki Mishima,Vladislav M. Vlasov,Lev M. Yagupolskii,(the late) Robert W. Taft J. Chem. Soc. Perkin Trans. 2 2000 1125
4467-88-3 (1,3-diphenyl-1h-indene) 関連製品
- 2177-45-9(1,1,3-Trimethyl-1H-indene)
- 1961-96-2(1-Phenyl-1H-indene)
- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
